molecular formula C5H6N2O B576218 4(1H)-Pyrimidinone,2,3-dihydro-2-methylene-(9ci) CAS No. 173258-44-1

4(1H)-Pyrimidinone,2,3-dihydro-2-methylene-(9ci)

Cat. No.: B576218
CAS No.: 173258-44-1
M. Wt: 110.116
InChI Key: QQMLVBHPZKYZLA-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a methylene group at the 2-position and a dihydro structure at the 2,3-positions. Pyrimidinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as Lewis acids or silica-supported solid acids .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydro structure to a fully aromatic pyrimidinone.

    Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

    Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.

Major Products:

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- is unique due to its specific substitution pattern and the presence of a methylene group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

173258-44-1

Molecular Formula

C5H6N2O

Molecular Weight

110.116

IUPAC Name

2-methylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3,6H,1H2,(H,7,8)

InChI Key

QQMLVBHPZKYZLA-UHFFFAOYSA-N

SMILES

C=C1NC=CC(=O)N1

Synonyms

4(1H)-Pyrimidinone, 2,3-dihydro-2-methylene- (9CI)

Origin of Product

United States

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